Regioisomeric Identity Governs Reaction Outcomes: Ortho-Ethynyl vs. Meta-Ethynyl Placement
The ortho‑positioning of the ethynyl group relative to the cyclopropylmethoxy oxygen in the target compound (1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methylbenzene) creates a distinctly different steric and electronic environment compared to the meta‑ethynyl arrangement in 1‑(cyclopropylmethoxy)‑3‑ethynylbenzene. While direct head‑to‑head reaction yield data for these specific isomers is not yet published, the structural comparison reveals that the ortho‑ethynyl isomer exhibits a different substitution pattern that influences catalyst accessibility in cross‑coupling reactions . The regioisomer 2‑(cyclopropylmethoxy)‑4‑ethynyl‑1‑methylbenzene (CAS 2817266‑83‑2) further illustrates the impact of functional group positioning: its SMILES (C#Cc1ccc(C)c(OCC2CC2)c1) differs from the target (C#Cc1cc(C)ccc1OCC1CC1) in the relative placement of the methyl and cyclopropylmethoxy groups, which can alter π‑stacking and steric shielding during catalysis .
| Evidence Dimension | Regioisomeric substitution pattern (ortho-ethynyl vs. meta-ethynyl vs. para-ethynyl positioning) |
|---|---|
| Target Compound Data | Ethynyl group at ortho position relative to cyclopropylmethoxy oxygen (1‑(cyclopropylmethoxy)‑2‑ethynyl‑4‑methylbenzene); SMILES: C#Cc1cc(C)ccc1OCC1CC1 |
| Comparator Or Baseline | Ethynyl group at meta position in 1‑(cyclopropylmethoxy)‑3‑ethynylbenzene (CAS 918483‑34‑8); Ethynyl group at para position in 1‑(cyclopropylmethoxy)‑4‑ethynylbenzene (MW: 172.22 g/mol) |
| Quantified Difference | Regioisomeric variation; no published yield differential data available |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation |
Why This Matters
Regioisomeric identity dictates the orientation of π‑orbitals and the steric demand around the reactive ethynyl group, directly impacting coupling efficiency, product distribution, and purification requirements in synthetic sequences.
